N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:
- Thieno[3,2-d]pyrimidin-4-one core: A fused thiophene-pyrimidinone system, a scaffold known for modulating enzyme activity (e.g., kinase inhibition) .
- 3-Methylbutyl chain: A branched alkyl substituent on the pyrimidinone ring, enhancing hydrophobic interactions.
- Sulfanyl bridge: A sulfur atom connecting the thienopyrimidinone and acetamide moieties, influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-12(2)5-7-21-17(23)16-14(6-9-25-16)20-18(21)26-11-15(22)19-10-13-4-3-8-24-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSCWKGARYYJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 440329-78-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 391.5 g/mol. The structure features a furan moiety and a thienopyrimidine ring, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3S2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 440329-78-2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. A study evaluating various thienopyrimidine derivatives found that they showed considerable effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Results:
The MIC values for selected derivatives were determined, indicating their potency:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 4c | 15 | 10 |
| 4e | 12 | 8 |
| 5c | 20 | 15 |
These results suggest that the presence of specific substituents on the thienopyrimidine scaffold enhances antimicrobial activity.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies have shown that related compounds can inhibit cancer cell proliferation in various models. For instance, derivatives with similar structural features were tested in vitro against lung cancer cell lines and demonstrated significant cytotoxicity .
Case Study:
In a notable case study, a derivative similar to this compound was assessed for its effects on non-small cell lung carcinoma (NSCLC). The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism of action that warrants further investigation .
Toxicity Assessment
Toxicity evaluations are crucial for determining the safety profile of new compounds. Hemolytic assays conducted on potent derivatives indicated low toxicity levels up to a dose of 200 µmol/L . This finding is promising for further development as therapeutic agents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suggests potential for targeting specific cancer pathways.
Case Study: Thieno[3,2-d]pyrimidine Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored due to the presence of both furan and thieno moieties, which are known to enhance bioactivity against bacteria and fungi.
Case Study: Antimicrobial Screening
In a screening study conducted by Pharmaceutical Biology, several derivatives of thieno[3,2-d]pyrimidines were evaluated for their antimicrobial efficacy. Results indicated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. Research has suggested that derivatives can modulate inflammatory responses through various signaling pathways.
Case Study: In Vivo Anti-inflammatory Studies
A recent study examined the effects of thieno[3,2-d]pyrimidine derivatives on inflammation in animal models. The findings revealed significant reductions in inflammation markers when treated with these compounds, indicating their potential as anti-inflammatory agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The thieno[3,2-d]pyrimidine ring undergoes nucleophilic substitution, particularly at the 2-position where the sulfanyl group acts as a leaving group. For example:
-
Reaction with amines : Substitution of the sulfanyl group with primary or secondary amines yields pyrimidine-amine derivatives.
-
Alkoxide displacement : Alkoxy groups can replace the sulfanyl group under basic conditions.
Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–80°C).
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Modulates electronic properties |
| mCPBA | Sulfone | Enhances metabolic stability |
Mechanism : Electrophilic oxidation via radical intermediates.
Hydrolysis of the Acetamide Group
The acetamide moiety hydrolyzes under acidic or basic conditions to form a carboxylic acid:
-
Acidic hydrolysis (HCl, reflux): Yields 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetic acid.
-
Basic hydrolysis (NaOH, 80°C): Produces the corresponding carboxylate salt.
Alkylation and Acylation Reactions
The 3-methylbutyl chain and pyrimidine nitrogen sites participate in alkylation/acylation:
| Reaction Type | Reagent | Outcome |
|---|---|---|
| Alkylation | Methyl iodide | N-methylated derivatives |
| Acylation | Acetyl chloride | Introduction of acetyl groups |
Conditions : Catalytic base (e.g., K₂CO₃), anhydrous THF.
Thiophene Ring Reactivity
While direct data is limited, analogous thiophene-containing compounds undergo:
-
Electrophilic substitution : Nitration or halogenation at the 5-position of the thiophene ring.
-
Oxidation : Formation of thiophene S-oxides under strong oxidants.
Furan Ring Transformations
The furan-2-ylmethyl group may participate in:
Comparison with Similar Compounds
Structural Similarities :
- Furan-2-yl group : Enhances aromatic stacking and metabolic stability.
- Sulfanyl bridge : Common linkage to acetamide.
- Triazole vs. Thienopyrimidinone: The triazole ring (in –8) offers hydrogen-bonding sites, while the thienopyrimidinone core (target compound) provides a planar, electron-deficient system for targeting kinases or proteases .
Physicochemical Properties :
Dihydropyridine Derivatives with Sulfanyl-Acetamide Moieties ()
Structural Comparison :
- Core Structure: Dihydropyridine (1,4-DHP) vs. thienopyrimidinone. DHPs are calcium channel blockers (e.g., nifedipine analogs), whereas thienopyrimidinones target enzymes .
- Substituents : Both compounds incorporate furan-2-yl and sulfanyl-acetamide groups, but DHPs prioritize substituents at the 3- and 5-positions for voltage-gated channel interactions .
Activity :
- DHP derivatives (e.g., AZ257, AZ331) show hypotensive or anti-inflammatory effects, distinct from the putative kinase-targeting role of thienopyrimidinones.
N-(Substituted Phenyl)-sulfamoyl Acetamides ()
Structural Divergence :
- Sulfamoyl vs. Sulfanyl : Sulfamoyl groups (–SO2NH–) increase polarity and hydrogen-bonding capacity compared to sulfanyl (–S–) bridges.
- Aromatic vs. Heterocyclic Cores: Substituted phenyl rings () vs. thienopyrimidinone (target compound) alter bioavailability and target selectivity.
N-(Pyrazolyl)-sulfanyl Acetamides ()
Key Differences :
- Crystallographic Data : reports X-ray structures with mean C–C bond lengths of 0.002 Å and hydrogen-bonded networks, suggesting stable solid-state packing .
Research Implications
- Activity Gaps : The target compound’s pharmacological profile remains uncharacterized, warranting assays against kinase targets (e.g., EGFR, VEGFR) .
- Optimization Opportunities : Hybridization with triazole or DHP moieties (–11) could enhance anti-inflammatory or cardiovascular effects.
- Crystallographic Studies : Following ’s approach, X-ray analysis of the target compound could elucidate conformational preferences .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing this thienopyrimidine-based acetamide compound?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a thieno[3,2-d]pyrimidinone core with a furfurylamine-derived acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF). The sulfur bridge is introduced by displacing a leaving group (e.g., chloride) on the pyrimidine ring with a thiol-containing acetamide. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) are critical .
- Validation : Confirm the structure using -NMR (e.g., singlet for acetamide CH₂ at δ ~4.2 ppm) and LC-MS to verify molecular ion peaks .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using a Bruker SMART APEXII diffractometer. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically. Key metrics: R-factor < 0.05, S = 0.96 .
- Example : Similar compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) exhibit monoclinic P21/c symmetry with unit cell parameters a = 18.220 Å, β = 108.76° .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
- Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isobaric fragments.
- XRD : Resolve ambiguities in stereochemistry by overlaying experimental and simulated powder XRD patterns .
- Case Study : In N-(4-chlorophenyl) derivatives, discrepancies between expected and observed methylene proton splitting were resolved via SC-XRD, confirming non-planar conformations .
Q. What strategies optimize the yield of the thioacetamide linkage under scalable conditions?
- Methodological Answer :
- Reagent Selection : Use NaH as a base for efficient thiolate ion generation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require strict moisture control.
- DoE Approach : Apply a factorial design (e.g., temperature: 60–80°C, reaction time: 12–24 h) to identify optimal conditions. Statistical modeling (ANOVA) can prioritize variables .
Q. How does the furan-methyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO energies. The electron-rich furan ring increases HOMO density at the sulfur atom, enhancing nucleophilic reactivity.
- Experimental Validation : Cyclic voltammetry (e.g., in acetonitrile) reveals oxidation potentials correlated with substituent effects .
- Observation : In N-(furan-2-yl)methyl analogs, oxidation peaks shift by ~0.3 V compared to phenyl-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
